molecular formula C16H21FN4 B2796080 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine CAS No. 1007071-72-8

1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine

Cat. No. B2796080
CAS RN: 1007071-72-8
M. Wt: 288.37
InChI Key: GBEXOUIIUXCLAK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperazine ring, a pyrazole ring, and a fluorophenyl group . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrazoles are a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Fluorophenyl groups are phenyl groups (a ring of 6 carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrazole rings, as well as the fluorophenyl group, would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Piperazines, pyrazoles, and fluorophenyl groups can each participate in a variety of chemical reactions .

Scientific Research Applications

a. GPCR Modulation: The compound may act as a ligand for G protein-coupled receptors (GPCRs). Investigating its binding affinity and selectivity toward specific GPCRs could lead to the development of novel drugs for various diseases.

b. Antipsychotic Properties: Studies suggest that this compound could have antipsychotic effects. Researchers have investigated its impact on neurotransmitter systems, particularly dopamine and serotonin receptors. Further exploration may reveal its potential in treating mental health disorders.

c. Anti-Inflammatory Activity: The presence of the pyrazole moiety suggests anti-inflammatory properties. Researchers have studied its effects on inflammatory pathways, such as NF-κB signaling. Developing derivatives with improved potency and selectivity could lead to anti-inflammatory drugs.

a. Palladium-Catalyzed Cross-Coupling Reactions: Researchers have used this compound as a substrate in Suzuki-Miyaura or Heck reactions. Its fluorophenyl group facilitates efficient coupling with aryl or vinyl halides, leading to diverse functionalized molecules.

b. Spiroindole Synthesis: The compound’s structure resembles a spiro[indole-3,3’-pyrrolizine]. Researchers have employed it in multicomponent reactions to synthesize novel spirocyclic compounds. These derivatives may have biological activity or serve as building blocks for drug discovery.

Material Science and Crystallography

Understanding the crystal structure of this compound provides insights into its properties. Here’s relevant information:

a. Crystal Structure: The compound’s crystal structure has been determined experimentally. It crystallizes in a monoclinic space group (P2₁/c) with specific unit cell parameters. Researchers use crystallographic data to predict its behavior in solid-state applications.

Crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact . It’s important to handle all chemical substances with appropriate safety precautions.

Future Directions

The future research directions for this compound could include further studies to determine its properties, potential uses, and safety profile . It could also be investigated for potential medicinal or industrial applications.

properties

IUPAC Name

1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4/c1-20-8-10-21(11-9-20)7-6-14-12-18-19-16(14)13-2-4-15(17)5-3-13/h2-5,12H,6-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEXOUIIUXCLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine

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